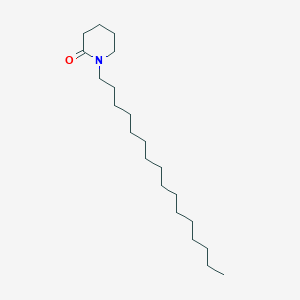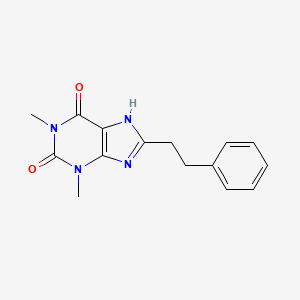
tert-Butyl(phosphanylmethyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(phosphanylmethyl)phosphane is a tertiary phosphine compound characterized by the presence of two phosphine groups attached to a tert-butyl group and a methyl group. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl(phosphanylmethyl)phosphane can be synthesized through the reaction of tert-butylphosphine with chloromethylphosphine under controlled conditions. The reaction typically involves the use of a base such as sodium hydride to facilitate the deprotonation of the phosphine group, followed by nucleophilic substitution with chloromethylphosphine .
Industrial Production Methods
Industrial production of this compound often involves the use of Grignard reagents. The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is a widely-used method for synthesizing tertiary phosphines . This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(phosphanylmethyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phosphine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as oxygen or hydrogen peroxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions often involve halogenated compounds as substrates .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl(phosphanylmethyl)phosphane has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of tert-Butyl(phosphanylmethyl)phosphane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The compound’s phosphine groups can donate electron density to metal atoms, stabilizing reactive intermediates and facilitating various catalytic cycles. The molecular targets and pathways involved depend on the specific catalytic process and the metal center used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl(phosphanylmethyl)phosphane include:
Tributylphosphine: Another tertiary phosphine with three butyl groups attached to the phosphorus atom.
Triphenylphosphine: A tertiary phosphine with three phenyl groups attached to the phosphorus atom.
Trimethylphosphine: A tertiary phosphine with three methyl groups attached to the phosphorus atom.
Uniqueness
This compound is unique due to its specific combination of tert-butyl and methyl groups attached to the phosphorus atoms. This unique structure imparts distinct steric and electronic properties, making it particularly useful in certain catalytic applications where other tertiary phosphines may not be as effective .
Properties
CAS No. |
113388-18-4 |
|---|---|
Molecular Formula |
C5H14P2 |
Molecular Weight |
136.11 g/mol |
IUPAC Name |
tert-butyl(phosphanylmethyl)phosphane |
InChI |
InChI=1S/C5H14P2/c1-5(2,3)7-4-6/h7H,4,6H2,1-3H3 |
InChI Key |
URPDJZKCFNUICC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)PCP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


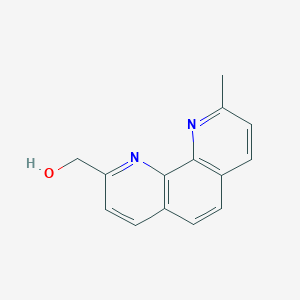

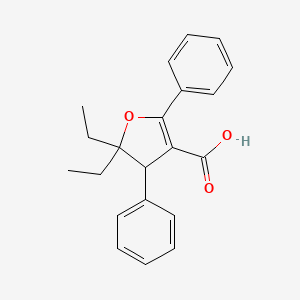
![9-[3-(3,4-Dimethoxyphenyl)propyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14297038.png)
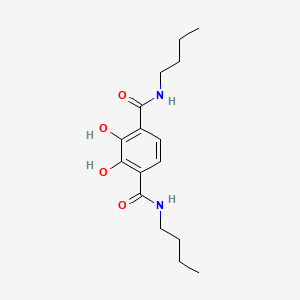
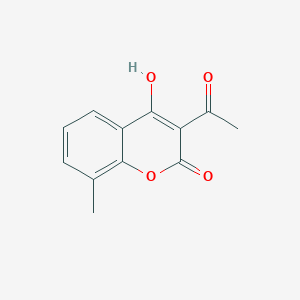
![1,1'-(Butane-2,3-diyl)bis[4-(2-methylpropyl)benzene]](/img/structure/B14297053.png)
![N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine](/img/structure/B14297061.png)
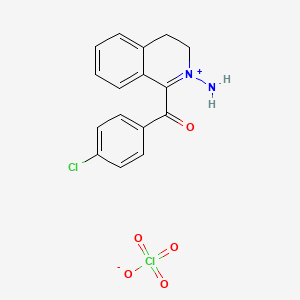
![1,1'-{(Chloromethylene)bis[(4,1-phenylene)oxy]}dibenzene](/img/structure/B14297075.png)
![4-[(E)-({4-[(Oxiran-2-yl)methoxy]phenyl}methylidene)amino]benzoic acid](/img/structure/B14297077.png)
